Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidine core substituted with a benzyloxy group at position 8 and an ethyl carboxylate ester at position 3. This scaffold is structurally related to pyridopyrrolopyrimidines, which are known for their diverse pharmacological activities, including antioxidant, antibacterial, and analgesic properties .
Synthesis of such compounds typically involves condensation reactions between substituted aldehydes and glycinate esters under reflux conditions with triethylamine as a catalyst, followed by purification via recrystallization or column chromatography .
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl 4-oxo-8-phenylmethoxy-1H-pyrrolo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-17(21)13-10-18-15-14(8-9-19(15)16(13)20)23-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3 |
InChI Key |
KITWTCHEILHJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CN2C1=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a pyrrole derivative with a suitable aldehyde to form an intermediate, which is then cyclized to form the pyrrolopyrimidine core. The benzyloxy group is introduced through a nucleophilic substitution reaction, and the ethyl ester is formed via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolopyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The target compound differs from its analogues primarily in the position and nature of substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrrolo/Pyridopyrimidine Derivatives
Physicochemical Properties
Biological Activity
Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : CHNO
- Molar Mass : 312.32 g/mol
- CAS Number : 439687-95-3
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, focusing primarily on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| Ethyl 8-(benzyloxy)-4-oxo... | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Note: TBD indicates data not yet determined.
In a study by Atatreh et al., several pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes, revealing promising results for derivatives similar to ethyl 8-(benzyloxy)-4-oxo... .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Anticancer Efficacy
A case study involving the treatment of specific cancer cell lines demonstrated that ethyl 8-(benzyloxy)-4-oxo... significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship of ethyl 8-(benzyloxy)-4-oxo... has been analyzed to understand how different substituents affect its biological activity. The presence of the benzyloxy group is believed to enhance lipophilicity and improve interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
